8-Fluoro-2-methylnaphtho[2,3-d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluoro-2-methylnaphtho[2,3-d]thiazole is a heterocyclic compound that contains a thiazole ring fused with a naphthalene moietyThe presence of a fluorine atom and a methyl group on the naphtho[2,3-d]thiazole scaffold enhances its chemical reactivity and biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoro-2-methylnaphtho[2,3-d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-fluoronaphthalene with thioamide derivatives in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere at elevated temperatures to facilitate the formation of the thiazole ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Fluoro-2-methylnaphtho[2,3-d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine and methyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
8-Fluoro-2-methylnaphtho[2,3-d]thiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use in developing new therapeutic agents due to its unique structural features.
Industry: Utilized in the development of fluorescent materials and dyes.
Wirkmechanismus
The mechanism of action of 8-fluoro-2-methylnaphtho[2,3-d]thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets, making it a valuable compound in drug discovery .
Vergleich Mit ähnlichen Verbindungen
2-Methylnaphtho[2,3-d]thiazole: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
8-Fluoronaphtho[2,3-d]thiazole: Lacks the methyl group, affecting its overall properties.
2-Fluoro-3-methylnaphtho[2,3-d]thiazole: Different substitution pattern, leading to variations in reactivity and applications.
Uniqueness: This dual substitution pattern enhances its versatility in various scientific and industrial fields .
Eigenschaften
Molekularformel |
C12H8FNS |
---|---|
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
8-fluoro-2-methylbenzo[f][1,3]benzothiazole |
InChI |
InChI=1S/C12H8FNS/c1-7-14-11-5-8-3-2-4-10(13)9(8)6-12(11)15-7/h2-6H,1H3 |
InChI-Schlüssel |
FNMPEPGLOXBNIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(S1)C=C3C(=C2)C=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.